molecular formula C13H22N2Si B12535360 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- CAS No. 852238-98-3

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-

Cat. No.: B12535360
CAS No.: 852238-98-3
M. Wt: 234.41 g/mol
InChI Key: SOMHVMKQSKUULW-LBPRGKRZSA-N
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Description

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- is a complex organic compound with the molecular formula C12H20N2Si. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the trimethylsilyl group can enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]- is structurally similar to nicotine, which also contains a pyrrolidine ring attached to a pyridine ring.

    Pyridine N-oxide: Another derivative of pyridine that undergoes similar chemical reactions.

    2-Aminopyridine: A pyridine derivative with an amino group at the 2-position.

Uniqueness

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

CAS No.

852238-98-3

Molecular Formula

C13H22N2Si

Molecular Weight

234.41 g/mol

IUPAC Name

trimethyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]silane

InChI

InChI=1S/C13H22N2Si/c1-15-9-5-6-12(15)11-10-14-8-7-13(11)16(2,3)4/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1

InChI Key

SOMHVMKQSKUULW-LBPRGKRZSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C(C=CN=C2)[Si](C)(C)C

Canonical SMILES

CN1CCCC1C2=C(C=CN=C2)[Si](C)(C)C

Origin of Product

United States

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